![molecular formula C15H15N3O3 B2428368 Morpholino(3-(pyrimidin-2-yloxy)phenyl)methanone CAS No. 1251564-37-0](/img/structure/B2428368.png)
Morpholino(3-(pyrimidin-2-yloxy)phenyl)methanone
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Overview
Description
“Morpholino(3-(pyrimidin-2-yloxy)phenyl)methanone” is a compound that contains a morpholino ring and a pyrimidine ring . Morpholino is a type of oligomer molecule used in molecular biology to modify gene expression . Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The pyrimidine ring and its fused derivatives have received much interest due to their diverse biological potential .
Synthesis Analysis
The synthesis of morpholino compounds involves the reaction of 1-methyl piperidin-4-one with CS2, malononitrile, and triethylamine . The condensed thiopyrane can be converted to three-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by reaction with morpholine .Molecular Structure Analysis
Morpholino compounds have a molecular structure that contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . They block access of other molecules to small (~25 base) specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) .Chemical Reactions Analysis
Pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .Physical And Chemical Properties Analysis
Morpholino is physically a liquid with no color. It has a fish-like or ammonia odor . It is mostly used as a solvent, brightener for detergents, corrosion inhibitor, rubber accelerator & boiler water additive .Scientific Research Applications
Anti-Cancer Agent
“Morpholino(3-(pyrimidin-2-yloxy)phenyl)methanone” and its derivatives have shown promising results in the field of cancer research . They have been found to exhibit anti-cancer activity in liver and breast cancer cells . This is due to their ability to inhibit the growth of cancer cells, making them a potential candidate for cancer treatment.
Anti-Microbial Agent
In addition to their anti-cancer properties, these compounds have also been found to exhibit anti-microbial activity . They have been tested against a variety of bacterial and fungal strains, showing significant inhibitory effects . This makes them a potential candidate for the development of new anti-microbial drugs.
Protein Kinase Inhibitors
“Morpholino(3-(pyrimidin-2-yloxy)phenyl)methanone” and its derivatives have been found to inhibit protein kinases . Protein kinases are enzymes that play a crucial role in controlling cell growth, differentiation, migration, and metabolism . By inhibiting these enzymes, these compounds can potentially control the growth of cancer cells.
Synthesis of Heterocyclic Compounds
“Morpholino(3-(pyrimidin-2-yloxy)phenyl)methanone” can be used as a starting material in the synthesis of a series of heterocyclic compounds . These compounds, such as thieno[2,3-c][2,7]naphthyridines, have been found to exhibit a range of biological activities .
Development of Bioisosteres
Fused pyrimidine derivatives, such as “Morpholino(3-(pyrimidin-2-yloxy)phenyl)methanone”, are considered as bioisosteres with purines . This means they can mimic the biological activities of purines, making them useful in the development of new drugs.
Inhibition of GSK-3b
Some derivatives of “Morpholino(3-(pyrimidin-2-yloxy)phenyl)methanone” have been found to exhibit selective and potent inhibitory activity against GSK-3b . GSK-3b is a protein kinase involved in various cellular processes, including cell division, and its inhibition can potentially control the growth of cancer cells.
Mechanism of Action
Target of Action
Morpholino(3-(pyrimidin-2-yloxy)phenyl)methanone is a complex compound that likely interacts with multiple targets. These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
This interaction can lead to a variety of effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
It is known that many indole derivatives affect a variety of biochemical pathways, leading to diverse biological activities . For example, some indole derivatives have been shown to inhibit protein kinases, enzymes that are essential for controlling cell growth, differentiation, migration, and metabolism .
Result of Action
Some compounds with similar structures have been shown to have antimicrobial and anticancer activities . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .
Future Directions
Morpholino compounds have been applied to studies in several model organisms, including mice, zebrafish, frogs, and sea urchins . They are also in development as pharmaceutical therapeutics targeted against pathogenic organisms such as bacteria or viruses and genetic diseases . The future directions of “Morpholino(3-(pyrimidin-2-yloxy)phenyl)methanone” could be in the development of future antidiabetic drugs .
properties
IUPAC Name |
morpholin-4-yl-(3-pyrimidin-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-14(18-7-9-20-10-8-18)12-3-1-4-13(11-12)21-15-16-5-2-6-17-15/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIPYRRQZIAHBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholino(3-(pyrimidin-2-yloxy)phenyl)methanone |
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